molecular formula C22H25N3O2 B1164517 Adb-bica

Adb-bica

Cat. No.: B1164517
M. Wt: 363.5
InChI Key: OGVITAUBEIIKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ADB-BICA, also known as N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide, is a synthetic cannabinoid. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This compound is part of a broader group of synthetic cannabinoids that have been identified in various herbal products and are often used recreationally .

Scientific Research Applications

ADB-BICA has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to identify and quantify synthetic cannabinoids in various samples.

    Biology: Studied for its effects on cannabinoid receptors in the brain and its potential therapeutic applications.

    Medicine: Investigated for its potential use in treating conditions such as pain, anxiety, and nausea.

    Industry: Used in the development of new synthetic cannabinoids and related compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-BICA involves several steps, starting with the preparation of the indole core. The indole core is then functionalized with a benzyl group at the nitrogen atom and a carboxamide group at the 3-position.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes purification steps such as recrystallization and chromatography to ensure the final product’s purity .

Chemical Reactions Analysis

Types of Reactions

ADB-BICA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can produce amines .

Mechanism of Action

ADB-BICA exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the brain and other parts of the body. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes, including pain, mood, and appetite. By activating these receptors, this compound can produce effects similar to those of THC, such as euphoria, relaxation, and altered perception .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADB-BICA is unique in its specific combination of functional groups, which gives it distinct pharmacological properties compared to other synthetic cannabinoids. It has been found to have weaker hypolocomotive effects compared to other compounds like MDMB-4en-PINACA .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5

IUPAC Name

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzylindole-3-carboxamide

InChI

InChI=1S/C22H25N3O2/c1-22(2,3)19(20(23)26)24-21(27)17-14-25(13-15-9-5-4-6-10-15)18-12-8-7-11-16(17)18/h4-12,14,19H,13H2,1-3H3,(H2,23,26)(H,24,27)

InChI Key

OGVITAUBEIIKNT-UHFFFAOYSA-N

SMILES

CC(C)(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

Synonyms

N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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